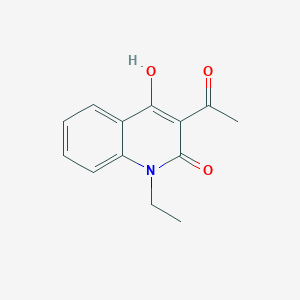

3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone

Description

Properties

IUPAC Name |

3-acetyl-1-ethyl-4-hydroxyquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-14-10-7-5-4-6-9(10)12(16)11(8(2)15)13(14)17/h4-7,16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQRHZHOYEQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Anilines with Acetoacetic Esters

The classical approach to synthesize quinolinone derivatives, including 3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone, involves condensation reactions between anilines and acetoacetic esters. This method forms the quinolinone ring through cyclization under controlled conditions. The reaction typically proceeds via the formation of an intermediate β-ketoester followed by intramolecular cyclization to yield the quinolinone scaffold.

Cyclization Using 2-Aminoacetophenone Derivatives

Another effective method employs 2-aminoacetophenone as a starting material, which is reacted with acylating agents such as phosgene, dimethylcarbonate, or diethylcarbonate in the presence of a base like sodium hydride. This leads to cyclization and formation of the 4-hydroxy-2(1H)-quinolinone core, which can be further functionalized to obtain the target compound.

Modification of 4-Hydroxyquinolin-2(1H)-one

Starting from 4-hydroxyquinolin-2(1H)-one derivatives, alkylation at the nitrogen (N-ethylation) and acetylation at position 3 can be performed to yield this compound. This method often involves selective substitution reactions under reflux conditions using reagents like ethyl bromide for N-alkylation and acetyl chloride or acetic anhydride for acetylation.

Specific Preparation Method from Literature

A reported synthesis route for 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one involves:

- Step 1: Preparation of 1-ethyl-4-hydroxyquinolin-2(1H)-one by N-ethylation of 4-hydroxyquinolin-2(1H)-one using ethylating agents (e.g., diethyl sulfate) in alkaline medium.

- Step 2: Introduction of the acetyl group at the 3-position via acetylation or Vilsmeier-Haack formylation followed by oxidation or direct acetylation using acetic anhydride under reflux conditions.

- Step 3: Purification of the product by crystallization or recrystallization from suitable solvents such as ethanol or DMF/ethanol mixtures.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Ethylation | 4-hydroxyquinolin-2(1H)-one + diethyl sulfate + NaOH | Room temp to 60°C | 1 hour | 70–85 | Alkylation in alkaline aqueous medium |

| Acetylation at 3-position | Acetic anhydride or acetyl chloride, reflux | 100–120°C | 3–6 hours | 60–75 | Direct acetylation or via Vilsmeier-Haack reaction |

| Purification | Recrystallization from ethanol or DMF/ethanol | Ambient | — | — | To obtain pure 3-acetyl-1-ethyl-4-hydroxyquinolinone |

Alternative Synthetic Pathways

- From β-Ketoacid Intermediates: Nitration and subsequent hydrolysis of β-ketoacid derivatives of quinolinone can yield related hydroxyquinolinone compounds, which can be further acetylated and alkylated to obtain the target compound.

- Using E-3-(3-(dimethylamino)acryloyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one: Treatment with glacial acetic acid or thionyl chloride affords substituted quinolinones, which can be modified to introduce the acetyl group at the 3-position.

Mechanistic Insights

The formation of the quinolinone ring system involves:

- Initial condensation between amine and β-ketoester or β-ketoacid derivatives.

- Cyclization through nucleophilic attack of the amine nitrogen on the carbonyl carbon.

- Subsequent tautomerization to stabilize the 4-hydroxyquinolinone structure.

- Substitution reactions at nitrogen and carbon-3 positions to introduce ethyl and acetyl groups respectively.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of anilines + acetoacetates | Anilines, acetoacetic esters | Acid/base catalysis, reflux | Simple, well-established | Moderate yields, requires purification |

| Cyclization of 2-aminoacetophenone derivatives | 2-Aminoacetophenone, acylating agents | Sodium hydride base, anhydrous solvents | High specificity | Use of toxic reagents (phosgene) |

| N-Ethylation + Acetylation | 4-Hydroxyquinolin-2(1H)-one | Diethyl sulfate, acetic anhydride, reflux | Straightforward functionalization | Multi-step, moderate yields |

| β-Ketoacid nitration and hydrolysis | β-Ketoacid derivatives | Concentrated nitric/sulfuric acid, NaOH | Access to substituted quinolinones | Harsh conditions, side products |

Research Findings and Applications

- The synthesized this compound has been used as a precursor for further chemical transformations such as chlorination and cyclization to pyranoquinoline derivatives, expanding its utility in medicinal chemistry.

- Yields reported in literature range from moderate to good (60–85%), depending on the exact synthetic route and purification methods employed.

- The compound's preparation under mild to moderate conditions makes it accessible for research applications in drug discovery and synthetic studies.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

Reduction: The carbonyl group at the 3-position can be reduced to form a hydroxyl group.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of 3-hydroxy-1-ethyl-4-hydroxy-2(1H)-quinolinone.

Substitution: Formation of various substituted quinolinone derivatives.

Scientific Research Applications

Biological Activities

AEHQ and its derivatives have been investigated for various biological activities:

- Antimicrobial Properties : AEHQ exhibits significant antimicrobial activity against a range of bacteria and fungi. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Its ability to scavenge free radicals has been quantified in various assays, indicating potential use in formulations aimed at combating oxidative damage .

- Anti-inflammatory Effects : Research indicates that AEHQ can modulate inflammatory pathways, suggesting its potential application in treating inflammatory diseases. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines .

Synthetic Utility

AEHQ serves as a versatile building block in organic synthesis:

- Synthesis of Quinoline Derivatives : AEHQ is used as a precursor for synthesizing various quinoline derivatives through reactions such as chlorination and alkylation. These derivatives often exhibit enhanced biological activities compared to the parent compound .

- Pharmaceutical Intermediates : The compound is utilized in the pharmaceutical industry as an intermediate for synthesizing drugs targeting diverse therapeutic areas, including anti-cancer and anti-microbial agents. Its structural modifications lead to compounds with improved efficacy and reduced toxicity .

Case Study 1: Antimicrobial Activity

A study published in ResearchGate examined the antimicrobial efficacy of AEHQ against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that AEHQ had a lower MIC compared to standard antibiotics, indicating its potential as a lead compound in antibiotic development .

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant capacity of AEHQ utilized DPPH and ABTS assays to assess its radical scavenging ability. The results showed that AEHQ exhibited significant scavenging activity comparable to known antioxidants like ascorbic acid, supporting its use in nutraceutical formulations aimed at oxidative stress reduction .

Case Study 3: Synthesis of Derivatives

A comprehensive study focused on the synthesis of various N-substituted derivatives of AEHQ demonstrated that modifying the N-position significantly affected biological activity. Some derivatives showed enhanced anti-inflammatory effects, suggesting a structure-activity relationship that could guide future drug design efforts .

Data Summary Table

Mechanism of Action

The mechanism of action of 3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinone derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Acetyl groups at position 3 are associated with antioxidant and antiproliferative activities, as seen in 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone . Triazolyl substituents at position 4 (e.g., 4-(1,2,3-triazol-1-yl) derivatives) demonstrate broad-spectrum antimicrobial activity due to their ability to disrupt microbial enzymes .

Synthetic Accessibility: The target compound’s synthesis could follow methods similar to those for 3-acetyl-1-methyl analogs, which involve refluxing aldehydes with amines or azides in ethanol or DMF . In contrast, 3-alkanesulfonylquinolinones require oxidation or cyclization steps, making their synthesis less straightforward .

Spectral Characterization :

- The hydroxyl group (4-OH) and acetyl group (3-COCH3) produce distinct IR peaks at ~3447 cm⁻¹ and ~1663 cm⁻¹, respectively, as seen in related compounds .

- Ethyl groups (position 1) exhibit NMR signals at δ 1.2–1.4 (triplet) and δ 3.4–3.6 (quartet), differentiating them from methyl groups (δ 3.59, singlet) .

Thermal Stability: Melting points for quinolinones range widely (143–298°C), influenced by hydrogen bonding (4-OH) and aromatic stacking (phenyl substituents) .

Biological Activity

3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone (AEHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its antioxidant, anti-inflammatory, antibacterial, and anticancer activities, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of AEHQ is characterized by the presence of a quinolinone moiety, which is known for its versatility in drug design. The compound can be synthesized through various methods, including the reaction of 4-hydroxyquinolinone derivatives with acetic anhydride and ethyl iodide under basic conditions. This synthesis route has been optimized to yield high purity and efficiency.

1. Antioxidant Activity

AEHQ has been evaluated for its antioxidant properties using several in vitro assays:

- DPPH Scavenging Assay : AEHQ demonstrated a significant ability to scavenge DPPH radicals, indicating strong antioxidant potential.

- Lipid Peroxidation Inhibition : The compound showed up to 100% inhibition of lipid peroxidation, highlighting its efficacy in protecting cellular membranes from oxidative damage.

- Hydroxyl Radical Scavenging : AEHQ exhibited notable scavenging activity against hydroxyl radicals, which are highly reactive species involved in various pathological conditions.

Table 1 summarizes the antioxidant activity of AEHQ compared to standard antioxidants:

| Compound | DPPH IC50 (μM) | Lipid Peroxidation Inhibition (%) | Hydroxyl Radical Scavenging (%) |

|---|---|---|---|

| AEHQ | 25 | 100 | 72 |

| Ascorbic Acid | 15 | 95 | 65 |

2. Anti-inflammatory Activity

AEHQ's anti-inflammatory effects have been investigated through the inhibition of lipoxygenase (LOX) activity. In recent studies, AEHQ exhibited an IC50 value of 27.5 μM for LOX inhibition, making it a promising candidate for treating inflammatory diseases.

3. Antibacterial and Antifungal Activity

The antibacterial properties of AEHQ were assessed against various Gram-positive and Gram-negative bacteria. The compound showed significant inhibition against:

- Staphylococcus aureus

- Escherichia coli

In addition to antibacterial activity, AEHQ also displayed antifungal properties against common fungal pathogens such as Candida albicans.

4. Anticancer Activity

Recent research has highlighted the potential of AEHQ as an anticancer agent. In vitro studies demonstrated that AEHQ induces apoptosis in cancer cell lines through mechanisms involving the modulation of caspase pathways and the generation of reactive oxygen species (ROS).

Case studies involving AEHQ's effect on specific cancer types have shown promising results:

- Breast Cancer : AEHQ reduced cell viability by 50% at concentrations around 30 μM.

- Lung Cancer : The compound inhibited proliferation in A549 lung cancer cells with an IC50 of approximately 20 μM.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of AEHQ with various biological targets. The compound was found to bind effectively to the active sites of enzymes involved in inflammation and cancer progression, suggesting potential pathways for therapeutic intervention.

Q & A

Q. What are the recommended synthetic routes for 3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via a one-step route using β-lactam intermediates or Mannich reactions. For example:

- Reagents: Sodium hydroxide, benzoyl chloride, or palladium chloride catalysts ().

- Solvent systems: Dichloromethane/water or acetonitrile ().

- Optimization: Adjust stoichiometry of reagents (e.g., molar ratios of aldehydes and amines) and reflux time to improve yield. IR and NMR data (e.g., carbonyl stretch at 1663 cm⁻¹, aromatic protons at δ 6.99–8.18 ppm) should confirm structural integrity ().

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

Answer:

- IR: Look for absorption bands at ~3447 cm⁻¹ (OH stretch), ~1663 cm⁻¹ (C=O quinolone), and ~1625 cm⁻¹ (hydrogen-bonded C=O) ().

- 1H NMR: Key signals include δ 3.59 ppm (CH3 from acetyl/ethyl groups), δ 6.99–8.18 ppm (aromatic protons), and δ 5.84 ppm (exchangeable NH) (). Compare with reference data for 4-hydroxyquinolinone derivatives ().

Q. What are the critical safety precautions for handling this compound in laboratory settings?

Answer:

- Hazard codes: H315 (skin irritation), H319 (eye damage), and H400 (aquatic toxicity) ().

- Protocols: Use PPE (gloves, goggles), avoid inhalation (P261), and ensure proper ventilation (P271). For spills, follow P303+P313 (skin contact) or P301+P330+P331 (ingestion) (). Store in airtight containers (P403) away from oxidizing agents ().

Q. What physicochemical properties are essential for solubility and stability studies?

Answer:

Q. How can researchers confirm the purity of synthesized batches?

Answer:

- Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives ().

- Melting point analysis: Compare observed mp (e.g., 289–290°C for related analogs) with literature values ().

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl/acetyl groups) influence biological activity in neuropharmacological studies?

Answer:

- SAR studies: Substituents on the quinolinone ring (e.g., ethyl, acetyl) enhance sigma receptor binding (Ki < 100 nM) and CNS activity. For example, 1-ethyl derivatives show antidepressant-like effects in forced-swimming tests ().

- Mechanism: Agonism at sigma receptors reduces immobility time in mice, comparable to imipramine ().

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Answer:

- D2O exchange: Identify exchangeable protons (e.g., OH, NH) by comparing spectra before/after deuteration ().

- 2D NMR: Use COSY and HSQC to assign overlapping signals (e.g., aromatic protons at δ 7.21–7.95 ppm) ().

- Reference standards: Spike samples with pure 4(1H)-quinolinone to confirm chemical shifts ().

Q. What experimental designs are optimal for evaluating antimicrobial or cytotoxic activity?

Answer:

- Assay protocols: Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) or cytotoxicity assays (MTT) on cancer cell lines ().

- Controls: Include known antimicrobials (e.g., ciprofloxacin) and vehicle controls (DMSO < 0.1%) ().

Q. How can reaction yields be improved for large-scale synthesis?

Answer:

Q. What computational methods support the prediction of pharmacokinetic properties (e.g., logP, bioavailability)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.